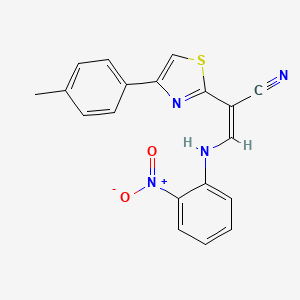

(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone.

Amination: The thiazole intermediate is then reacted with 2-nitroaniline to form the (2-nitrophenyl)amino group.

Acrylonitrile formation: The final step involves the condensation of the intermediate with an appropriate acrylonitrile derivative under basic conditions to form the desired (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Reduction of the nitro group: Formation of the corresponding amine.

Substitution reactions: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological Probes: Used in the development of probes for studying biological systems.

Medicine

Industry

Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it might act as a ligand, facilitating the formation of a reactive intermediate.

Comparison with Similar Compounds

Similar Compounds

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but with a phenyl group instead of a p-tolyl group.

(Z)-3-((2-nitrophenyl)amino)-2-(4-(m-tolyl)thiazol-2-yl)acrylonitrile: Similar structure but with a m-tolyl group instead of a p-tolyl group.

Uniqueness

The presence of the p-tolyl group in (Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile may confer unique electronic and steric properties, potentially leading to different reactivity and applications compared to its analogs.

Biological Activity

(Z)-3-((2-nitrophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H14N4O2S

- Molecular Weight : 358.4 g/mol

- CAS Number : 476676-59-2

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including compounds similar to this compound, exhibit significant anticancer properties. The mechanism of action is primarily attributed to the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .

In Vitro Studies :

- Cell Lines Tested : The compound was evaluated against various cancer cell lines such as HCT-116, HT-29, and HepG2 using the MTT assay.

- Results : Compounds with thiazole scaffolds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (Z)-3... | HCT-116 | 1.61 |

| (Z)-3... | HT-29 | 1.98 |

| (Z)-3... | HepG2 | Not specified |

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have also been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels, potentially improving cognitive function .

Findings :

- Compounds similar to (Z)-3... were shown to have strong AChE inhibitory activity with some derivatives exhibiting IC50 values as low as 2.7 µM .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural components:

- Nitro Group : The presence of a nitro group at the ortho position enhances binding affinity to target proteins through hydrogen bonding.

- Thiazole Ring : Essential for anticancer and antimicrobial activities; modifications on this ring can significantly alter potency.

- Substituents on Aromatic Rings : Electron-donating groups like methyl or methoxy can increase biological activity by enhancing electron density.

Case Studies

Several case studies highlight the effectiveness of compounds related to (Z)-3... in various biological assays:

-

Antitumor Activity : A derivative with a similar thiazole structure was tested in vivo and exhibited significant tumor regression in murine models.

- Study Reference : The compound's efficacy was compared against standard chemotherapeutics, showing superior results in reducing tumor size.

-

Antimicrobial Studies : Research demonstrated that thiazole derivatives possess antibacterial properties comparable to established antibiotics like norfloxacin.

- Results Summary : Compounds showed effective inhibition against Staphylococcus epidermidis with minimal inhibitory concentrations (MICs) below 10 µg/mL.

Properties

IUPAC Name |

(Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-13-6-8-14(9-7-13)17-12-26-19(22-17)15(10-20)11-21-16-4-2-3-5-18(16)23(24)25/h2-9,11-12,21H,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOSDFJYTAUNNN-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.